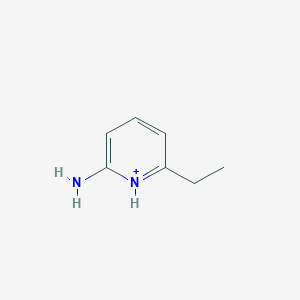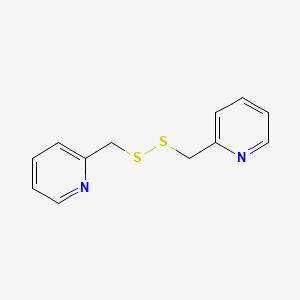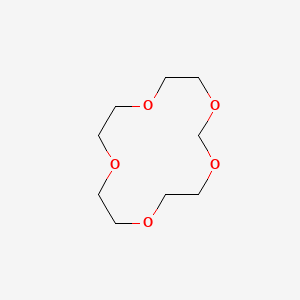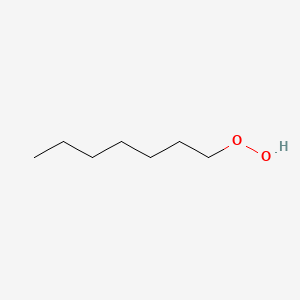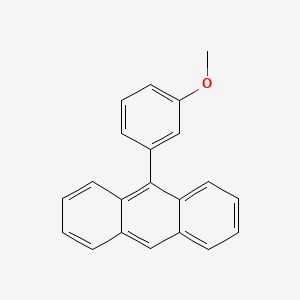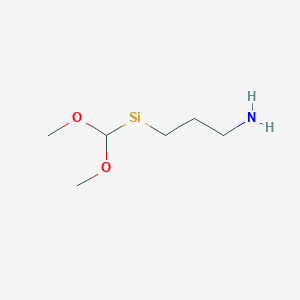
3-Aminopropyl-methyl-dimeththoxysilane;3-Aminopropyldimethoxymethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethoxymethylsilyl)propylamine: is an organosilicon compound with the chemical formula C6H17NO2Si. It appears as a colorless liquid with a faint odor and is known for its utility in various chemical applications. The compound consists of a propylamine group attached to a silicon atom, which is further bonded to two methoxy groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(Dimethoxymethylsilyl)propylamine can be synthesized through a silylation reaction. A common method involves reacting methyldimethoxysilane with allylamine. The reaction typically occurs under inert gas conditions (e.g., nitrogen or argon) at temperatures ranging from 2°C to 8°C .
Industrial Production Methods: In industrial settings, the synthesis of 3-(Dimethoxymethylsilyl)propylamine often involves large-scale silylation reactions. The process includes the use of methyldimethoxysilane and allylamine as raw materials, followed by purification steps to ensure the desired product’s quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Dimethoxymethylsilyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: The amino group in the compound can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane derivatives.
Aplicaciones Científicas De Investigación
3-(Dimethoxymethylsilyl)propylamine has diverse applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of silica-coated quantum dots, enhancing their stability and luminescent properties .
Biology:
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable, biocompatible coatings .
Industry:
Mecanismo De Acción
The mechanism of action of 3-(Dimethoxymethylsilyl)propylamine involves its ability to form stable bonds with various substrates. The amino group in the compound can interact with different molecular targets, facilitating the formation of strong covalent bonds. This property is particularly useful in surface modification and coating applications .
Comparación Con Compuestos Similares
- 3-Aminopropyltrimethoxysilane
- 3-Chloropropyltrimethoxysilane
- 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane
Comparison: 3-(Dimethoxymethylsilyl)propylamine is unique due to its specific combination of a propylamine group and two methoxy groups attached to a silicon atom. This structure provides distinct reactivity and stability compared to other similar compounds. For instance, 3-Aminopropyltrimethoxysilane has three methoxy groups, which can lead to different reactivity and applications .
Propiedades
Fórmula molecular |
C6H15NO2Si |
|---|---|
Peso molecular |
161.27 g/mol |
InChI |
InChI=1S/C6H15NO2Si/c1-8-6(9-2)10-5-3-4-7/h6H,3-5,7H2,1-2H3 |
Clave InChI |
NCJKAHNAGGNGNJ-UHFFFAOYSA-N |
SMILES canónico |
COC(OC)[Si]CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


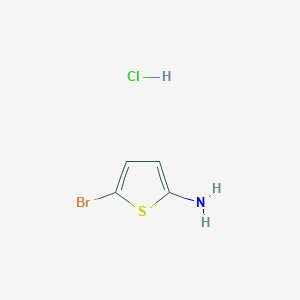

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
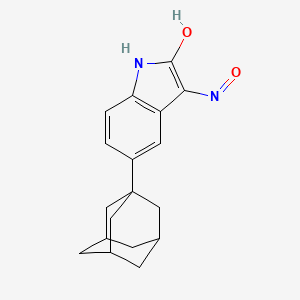
![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
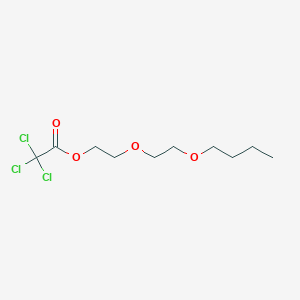
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
